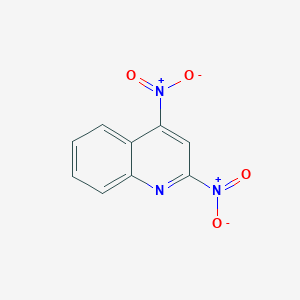
Silver;xenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver xenon is a unique compound that combines the noble gas xenon with the metal silver. This compound is of particular interest due to the unusual reactivity of xenon, which was long considered inert. The discovery of xenon compounds has opened new avenues in the field of chemistry, leading to the synthesis of various xenon-containing compounds with intriguing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver xenon compounds typically involves the reaction of xenon with silver fluoride under specific conditions. One common method is to react xenon gas with silver fluoride in the presence of a catalyst such as nickel fluoride. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of silver xenon compounds is not widespread due to the rarity and cost of xenon. when produced, the process involves the fractional distillation of liquid air to obtain xenon, followed by its reaction with silver fluoride under controlled conditions. The resulting compound is then purified and isolated for further use.
Analyse Des Réactions Chimiques
Types of Reactions
Silver xenon compounds undergo various types of chemical reactions, including:
Oxidation: Xenon can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state xenon compounds.
Substitution: Xenon can participate in substitution reactions where other elements or groups replace xenon in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine, oxygen, and other halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the stability of the xenon compounds.
Major Products Formed
The major products formed from these reactions include various xenon fluorides, oxides, and other halides. These products are often characterized by their unique chemical and physical properties, which are of interest in both research and industrial applications.
Applications De Recherche Scientifique
Silver xenon compounds have several scientific research applications, including:
Chemistry: Used as reagents in the synthesis of other complex compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in medical imaging and as therapeutic agents.
Industry: Utilized in the development of advanced materials and as catalysts in various chemical processes.
Mécanisme D'action
The mechanism of action of silver xenon compounds involves the interaction of xenon with other elements or molecules. Xenon can form stable bonds with various elements, leading to the formation of compounds with unique properties. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable coordination complexes and the modulation of chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xenon Fluorides: Compounds such as xenon difluoride, xenon tetrafluoride, and xenon hexafluoride.
Xenon Oxides: Compounds such as xenon trioxide and xenon tetroxide.
Xenon Halides: Other halides of xenon, including xenon dichloride and xenon dibromide.
Uniqueness
Silver xenon compounds are unique due to the combination of a noble gas with a metal, leading to properties that are not observed in other xenon compounds. The presence of silver can enhance the reactivity and stability of the xenon compound, making it useful in various applications that require specific chemical properties.
Propriétés
Numéro CAS |
171569-54-3 |
|---|---|
Formule moléculaire |
AgXe |
Poids moléculaire |
239.16 g/mol |
Nom IUPAC |
silver;xenon |
InChI |
InChI=1S/Ag.Xe |
Clé InChI |
LLUHQJSCQAYKBW-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[Xe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


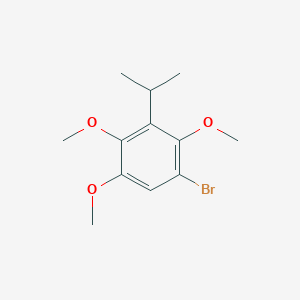
![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

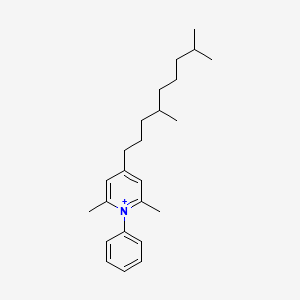
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
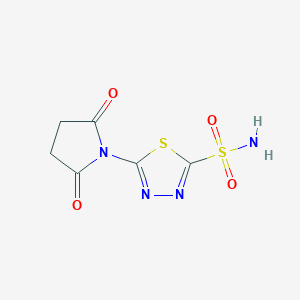
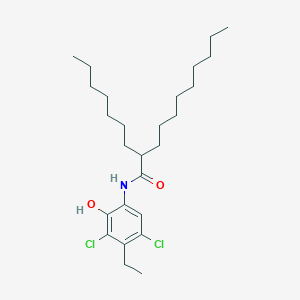
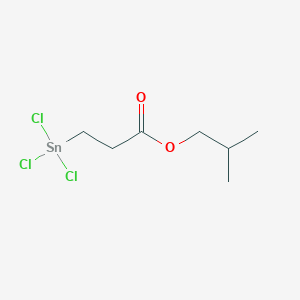
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
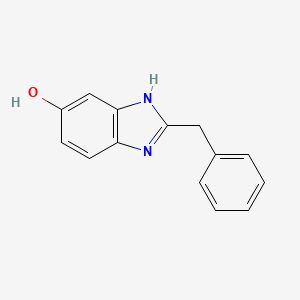

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
